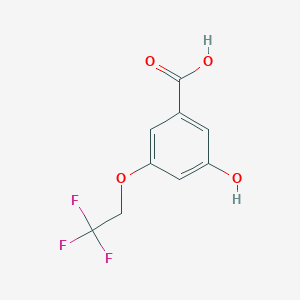

3-Hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid

Description

3-Hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by a hydroxy group at position 3 and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at position 5. The trifluoroethoxy substituent is a strong electron-withdrawing group, which influences the compound’s acidity, solubility, and reactivity. Such fluorinated aromatic compounds are of significant interest in pharmaceutical and agrochemical research due to their enhanced metabolic stability, bioavailability, and binding affinity compared to non-fluorinated analogs .

Propriétés

IUPAC Name |

3-hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c10-9(11,12)4-16-7-2-5(8(14)15)1-6(13)3-7/h1-3,13H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCAOTMTYQULPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242813 | |

| Record name | 3-Hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221723-99-4 | |

| Record name | 3-Hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process includes steps such as purification and crystallization to obtain the compound in high purity.

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form a corresponding ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 3-oxo-5-(2,2,2-trifluoroethoxy)benzoic acid.

Reduction: Formation of 3-hydroxy-5-(2,2,2-trifluoroethoxy)benzyl alcohol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-Hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 3-Hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The hydroxy and trifluoroethoxy groups contribute to its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Structural Analogues with Trifluoroethoxy Substituents

Key structural analogs differ in substituent positions or additional functional groups:

Key Observations :

- Positional Isomerism : The placement of -OCH₂CF₃ and -OH groups significantly affects reactivity. For example, 5-hydroxy-2-(trifluoroethoxy)benzoic acid (position 2 substituent) is a key intermediate in benzamide synthesis , whereas the target compound’s 3-hydroxy substitution may influence hydrogen-bonding interactions in drug-receptor binding.

- Electron-Withdrawing Effects : The nitro group in 2-nitro-5-(trifluoroethoxy)benzoic acid increases acidity compared to hydroxy-substituted analogs, making it suitable for reactions requiring deprotonation .

Substituent Variations: Trifluoromethyl vs. Trifluoroethoxy

Fluorinated substituents like -CF₃ and -OCH₂CF₃ enhance lipophilicity and metabolic stability :

Key Observations :

- Steric Effects : The -OCH₂CF₃ group introduces greater steric hindrance than -OCF₃, which may limit interactions in enzyme active sites .

Activité Biologique

3-Hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxyl group and a trifluoroethoxy substituent on the benzene ring. The trifluoromethyl group is known to enhance lipophilicity and influence the biological activity of compounds. This modification can significantly affect the pharmacokinetics and binding affinity to biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 3-hydroxybenzoic acid. For instance, compounds containing a similar trifluoroethoxy moiety have shown promising results against glioblastoma cell lines (LN229). The cytotoxic effects were assessed using various assays such as MTT and colony formation tests, revealing significant apoptotic activity. Notably, derivatives exhibited IC50 values ranging from 6.43 to 12.16 µg/mL, indicating their effectiveness in inhibiting cancer cell proliferation .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that certain derivatives could inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .

3. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies reported that its derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibacterial agents .

The biological activities of this compound are influenced by its ability to interact with specific molecular targets:

- Binding Affinity : Molecular docking studies suggest strong binding interactions with key proteins involved in cancer progression and inflammation, such as AURKA and VEGFR-2 .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through DNA damage mechanisms and disruption of cellular homeostasis .

Case Study 1: Glioblastoma Treatment

A study focused on the efficacy of synthesized thiazolidin-4-one derivatives containing the trifluoroethoxy group demonstrated significant cytotoxicity against glioblastoma cells. The research utilized in vitro assays to establish a correlation between structural modifications and biological activity .

Case Study 2: Anti-inflammatory Applications

In another investigation, derivatives of 3-hydroxybenzoic acid were tested for their ability to reduce edema in animal models. Results indicated that these compounds effectively decreased inflammation markers, supporting their use in therapeutic formulations for inflammatory conditions .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Etherification : Introducing the trifluoroethoxy group at position 5 via nucleophilic substitution using 2,2,2-trifluoroethyl bromide and a base (e.g., K₂CO₃) under reflux conditions.

Hydroxylation : Directing hydroxylation at position 3 using selective protection/deprotection strategies or catalytic hydroxylation agents.

Purification : Recrystallization or column chromatography to isolate the product.

Key intermediates, such as acyl chlorides, may be generated using dichlorosulfoxide (SOCl₂) to enhance reactivity .

Q. What physicochemical properties are critical for handling this compound?

- Methodological Answer :

- Molecular Weight : ~266.17 g/mol (calculated from C₉H₇F₃O₄).

- Lipophilicity : The trifluoroethoxy group increases logP, reducing aqueous solubility. Use DMSO or ethanol for dissolution.

- Stability : Susceptible to hydrolysis under basic conditions; store in anhydrous environments at 2–8°C.

- Safety : Classified as Xi (irritant); handle with PPE due to hazards (H315-H319-H335: skin/eye/respiratory irritation) .

Q. Which analytical techniques are recommended for characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxy vs. trifluoroethoxy).

- HPLC : For purity assessment (>98% by reverse-phase C18 column, acetonitrile/water gradient) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can reaction yields be optimized during amide derivatization of this compound?

- Methodological Answer :

- Catalysis : Use boric acid (0.1 eq.) to activate the carboxylic acid moiety, enhancing nucleophilic substitution with amines.

- Solvent Choice : Tetrahydrofuran (THF) or DMF improves solubility of intermediates.

- Stoichiometry : Maintain a 1:1.8 molar ratio of acid to amine to minimize unreacted starting material .

Q. What strategies are effective for resolving contradictory data in docking studies targeting enzyme inhibition?

- Methodological Answer :

- Flexible Receptor Docking : Use AutoDock4 to account for sidechain mobility in the binding pocket (e.g., HIV protease flexibility studies).

- Scoring Function Validation : Cross-validate results with MM-GBSA or free-energy perturbation to assess binding affinities.

- Experimental Corroboration : Pair computational predictions with enzymatic assays (e.g., IC₅₀ measurements) .

Q. How can byproducts from synthesis be systematically identified and mitigated?

- Methodological Answer :

- LC-MS Profiling : Detect impurities via high-resolution mass spectrometry (e.g., unreacted intermediates or hydrolysis byproducts).

- Recrystallization Optimization : Use mixed solvents (e.g., ethanol/isopropyl alcohol) to exclude polar impurities.

- Reaction Monitoring : Employ in-situ FTIR to track acyl chloride formation and minimize over-chlorination .

Q. What computational tools are suitable for predicting metabolic pathways of this compound?

- Methodological Answer :

- In Silico Metabolism Prediction : Use software like Meteor (Lhasa Limited) to simulate phase I/II transformations (e.g., hydroxylation, glucuronidation).

- Density Functional Theory (DFT) : Calculate activation energies for potential metabolic reactions at the hydroxy or trifluoroethoxy sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.